molecular formula C12H8F3NO B8761926 2-Hydroxy-4-(4-trifluoromethylphenyl)pyridine CAS No. 942947-10-6

2-Hydroxy-4-(4-trifluoromethylphenyl)pyridine

Cat. No.: B8761926
CAS No.: 942947-10-6
M. Wt: 239.19 g/mol
InChI Key: WCUQNWUEDAJKJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-4-(4-trifluoromethylphenyl)pyridine is a useful research compound. Its molecular formula is C12H8F3NO and its molecular weight is 239.19 g/mol. The purity is usually 95%.
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Properties

CAS No.

942947-10-6

Molecular Formula

C12H8F3NO

Molecular Weight

239.19 g/mol

IUPAC Name

4-[4-(trifluoromethyl)phenyl]-1H-pyridin-2-one

InChI

InChI=1S/C12H8F3NO/c13-12(14,15)10-3-1-8(2-4-10)9-5-6-16-11(17)7-9/h1-7H,(H,16,17)

InChI Key

WCUQNWUEDAJKJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)NC=C2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-(4-(Trifluoromethyl)phenyl)pyridine-1-oxide (1.9 g, 7.9 mmol) was heated to 140° C. in acetic anhydride (80 mL) for 5 h. The mixture was concentrated and then heated at 80° C. for 1 h in a mixture of MeOH (20 mL) and aqueous 1 N NaOH (15 mL). The resulting black solution was concentrated to a volume of 15 mL, and the solid was filtered off, rinsed with CH2Cl2 and dried under vacuum to provide the title compound (1.26 g, 66%) as a brown solid: 1H NMR (300 MHz, CD3OD) δ 7.80-7.74 (br m, 5H), 6.85-6.66 (br m, 2H).
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Yield
66%

Synthesis routes and methods II

Procedure details

A stirred solution of 4-(4-(trifluoromethyl)phenyl)pyridine 1-oxide (465 mg, 1.94 mmol) in Ac2O (10 mL) under nitrogen atmosphere was heated from 110 to 130° C. over 4.5 h. Then the mixture was heated at reflux for 2 h and then allowed to cool. The mixture was concentrated to dryness and then treated with MeOH and water (10 mL, 1:1). After stirring at room temperature for 6 h, the mixture was heated to reflux for 2.5 h. The mixture was allowed to cool and was concentrated to dryness. Purification by flash column chromatography (silica gel, CH2Cl2/MeOH, 95:5) gave the title compound (336 mg, 72%) as a light brown powder: 1H NMR (500 MHz, CDCl3) δ 12.67 (br s, 1H), 7.76 (d, J=8.2 Hz, 2H), 7.69 (d, J=8.3 Hz, 2H), 7.47 (d, J=6.8 Hz, 1H), 6.80 (d, J=1.6 Hz, 1H), 6.54 (dd, J=6.8, 1.8 Hz, 1H); ESI MS m/z 240 [M+H]+.
Quantity
465 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
72%

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